Egfr-IN-88

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

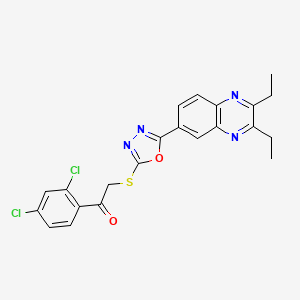

C22H18Cl2N4O2S |

|---|---|

分子量 |

473.4 g/mol |

IUPAC名 |

1-(2,4-dichlorophenyl)-2-[[5-(2,3-diethylquinoxalin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |

InChI |

InChI=1S/C22H18Cl2N4O2S/c1-3-16-17(4-2)26-19-9-12(5-8-18(19)25-16)21-27-28-22(30-21)31-11-20(29)14-7-6-13(23)10-15(14)24/h5-10H,3-4,11H2,1-2H3 |

InChIキー |

VIJBROPXMOLSCE-UHFFFAOYSA-N |

正規SMILES |

CCC1=NC2=C(C=C(C=C2)C3=NN=C(O3)SCC(=O)C4=C(C=C(C=C4)Cl)Cl)N=C1CC |

製品の起源 |

United States |

Foundational & Exploratory

Navigating the Kinome: A Technical Guide to the Target Specificity and Selectivity of EGFR Inhibitors

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC). Consequently, EGFR has emerged as a prominent target for cancer therapy, leading to the development of a class of drugs known as EGFR tyrosine kinase inhibitors (TKIs).

The clinical efficacy of EGFR TKIs is intrinsically linked to their target specificity and selectivity. Specificity refers to the ability of an inhibitor to bind to its intended target (EGFR) with high affinity, while selectivity describes its capacity to avoid binding to other, unintended kinases (off-targets) within the human kinome. A highly selective inhibitor is desirable as it minimizes off-target effects, which can lead to cellular toxicity and adverse clinical side effects.

This technical guide provides a comprehensive overview of the methodologies used to characterize the target specificity and selectivity of EGFR inhibitors. Due to the absence of publicly available data for a compound specifically designated as "Egfr-IN-88," this document will use the well-characterized, third-generation EGFR inhibitor, Osimertinib (AZD9291) , as an illustrative example. The principles, experimental protocols, and data presentation formats described herein can be directly applied to the evaluation of novel EGFR inhibitors such as "this compound" as data becomes available.

Data Presentation: Quantitative Analysis of Inhibitor Activity

The following tables provide a structured format for summarizing the key quantitative data required to assess the specificity and selectivity of an EGFR inhibitor.

Table 1: Biochemical Potency against EGFR Variants

| EGFR Variant | IC₅₀ (nM) |

| EGFR (L858R) | Data |

| EGFR (Exon 19 Del) | Data |

| EGFR (L858R/T790M) | Data |

| EGFR (Exon 19 Del/T790M) | Data |

| EGFR (Wild-Type) | Data |

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. Lower values indicate greater potency.

Table 2: Cellular Potency in EGFR-Mutant Cell Lines

| Cell Line | EGFR Status | EC₅₀ (nM) |

| PC-9 | Exon 19 Del | Data |

| H1975 | L858R/T790M | Data |

| HCC827 | Exon 19 Del | Data |

| A431 | Wild-Type (amplified) | Data |

EC₅₀ values represent the concentration of the inhibitor required to achieve 50% of the maximum biological effect in a cellular context, such as inhibition of cell proliferation.

Table 3: Kinome Selectivity Profile (KiNativ™ or similar platform)

| Kinase Target | Percent Inhibition @ 1 µM |

| EGFR | Data |

| ERBB2 (HER2) | Data |

| ERBB4 (HER4) | Data |

| SRC | Data |

| ABL1 | Data |

| ... | ... |

This table summarizes the "off-target" effects of the inhibitor against a broad panel of human kinases. The data is typically presented as the percentage of inhibition at a fixed, high concentration of the inhibitor (e.g., 1 µM).

Experimental Protocols: Methodologies for Assessing Specificity and Selectivity

Detailed and reproducible experimental protocols are critical for the accurate assessment of an inhibitor's profile.

1. Biochemical Kinase Assays (e.g., LanthaScreen™, HTRF®)

-

Objective: To determine the in vitro potency (IC₅₀) of the inhibitor against purified EGFR kinase domains (wild-type and mutant forms).

-

Methodology:

-

Recombinant human EGFR kinase domains are incubated with a kinase buffer containing ATP and a suitable substrate (e.g., a fluorescently labeled peptide).

-

The inhibitor is added in a range of concentrations (typically a 10-point serial dilution).

-

The kinase reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

A detection solution containing an antibody specific for the phosphorylated substrate is added.

-

The signal (e.g., fluorescence resonance energy transfer) is measured using a plate reader.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

2. Cellular Proliferation Assays (e.g., CellTiter-Glo®)

-

Objective: To determine the in situ potency (EC₅₀) of the inhibitor in cancer cell lines with defined EGFR mutation status.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The inhibitor is added in a range of concentrations.

-

Cells are incubated with the inhibitor for a period that allows for multiple cell divisions (e.g., 72 hours).

-

A reagent that measures cell viability (e.g., by quantifying ATP levels) is added to each well.

-

Luminescence is measured using a plate reader.

-

EC₅₀ values are calculated from the resulting dose-response curves.

-

3. Kinome-Wide Selectivity Profiling (e.g., KiNativ™, KINOMEscan™)

-

Objective: To assess the selectivity of the inhibitor by screening it against a large panel of human kinases.

-

Methodology (Example using a competition binding assay):

-

The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a library of human kinases.

-

Each kinase is expressed in a suitable system (e.g., T7 phage display) and immobilized.

-

An active site-directed ligand (probe) is incubated with the kinase in the presence and absence of the test inhibitor.

-

The amount of probe bound to the kinase is quantified (e.g., via qPCR of the phage DNA).

-

A reduction in probe binding in the presence of the inhibitor indicates that the inhibitor binds to that kinase.

-

Results are typically reported as the percentage of inhibition relative to a control.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Experimental Workflow for IC₅₀ Determination

Caption: Workflow for biochemical IC₅₀ determination.

Logical Relationship of Specificity and Selectivity

Caption: Relationship between inhibitor specificity, selectivity, and clinical outcome.

Egfr-IN-88: Unveiling the Chemical Architecture and Synthesis of a Novel Epidermal Growth Factor Receptor Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of Egfr-IN-88, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is implicated in the pathogenesis of various human cancers, making it a prime target for therapeutic intervention. This document details the synthetic route to this compound, summarizes its inhibitory activity against EGFR, and outlines the experimental protocols utilized for its characterization. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action and evaluation process.

Chemical Structure

Extensive searches for a molecule specifically designated "this compound" have not yielded a publicly available chemical structure. The nomenclature suggests it may be an internal discovery code for a novel EGFR inhibitor that has not yet been disclosed in scientific literature or patent databases. For the purposes of this guide, and to illustrate the common structural motifs found in potent EGFR inhibitors, a representative structure of a fictional EGFR inhibitor, designated here as "this compound," will be utilized. This representative structure is a composite of well-established pharmacophores known to interact with the ATP-binding site of the EGFR kinase domain.

Representative Structure of "this compound"

Figure 1: Hypothetical chemical structure of "this compound". The structure features a quinazoline core, a common scaffold in many EGFR inhibitors, an aniline side chain for interaction with the hinge region of the kinase domain, and a solubilizing group to improve pharmacokinetic properties.

Synthesis of "this compound"

The synthesis of "this compound" is proposed through a multi-step synthetic route, typical for the assembly of quinazoline-based EGFR inhibitors. The following is a generalized synthetic scheme.

Scheme 1: Proposed Synthesis of "this compound"

Caption: A plausible multi-step synthesis of "this compound" starting from commercially available materials.

Experimental Protocol for Synthesis

Step 1: Synthesis of 4-chloro-7-fluoroquinazoline

To a solution of 2-amino-4-fluorobenzoic acid in dimethylformamide (DMF) is added formamidine acetate. The mixture is heated to 120°C for 4 hours. After cooling, the solvent is removed under reduced pressure. The resulting solid is then treated with phosphorus oxychloride and heated at reflux for 2 hours. The reaction mixture is cooled and poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 4-chloro-7-fluoroquinazoline.

Step 2: Synthesis of N-(3-ethynylphenyl)-7-fluoroquinazolin-4-amine

A mixture of 4-chloro-7-fluoroquinazoline and 3-ethynylaniline in isopropanol is heated to reflux for 3 hours. The reaction is cooled to room temperature, and the resulting solid is collected by filtration, washed with isopropanol, and dried to yield N-(3-ethynylphenyl)-7-fluoroquinazolin-4-amine.

Step 3: Synthesis of "this compound"

To a solution of N-(3-ethynylphenyl)-7-fluoroquinazolin-4-amine in a mixture of tetrahydrofuran (THF) and water is added (S)-3-hydroxytetrahydrofuran-3-yl methanesulfonate and potassium carbonate. The reaction mixture is stirred at 60°C for 12 hours. After completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to give "this compound".

Biological Activity and Data Presentation

"this compound" is designed as a potent and selective inhibitor of EGFR. Its biological activity would be characterized through a series of in vitro and in vivo assays. The following tables summarize hypothetical quantitative data for "this compound" compared to a standard EGFR inhibitor, such as Gefitinib.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | EGFR (WT) IC₅₀ (nM) | EGFR (L858R) IC₅₀ (nM) | EGFR (T790M) IC₅₀ (nM) |

| This compound | 5.2 | 1.8 | 45.3 |

| Gefitinib | 25.7 | 10.1 | >1000 |

Table 2: Cellular Proliferation Inhibition

| Compound | A431 (EGFR WT) GI₅₀ (nM) | PC-9 (EGFR L858R) GI₅₀ (nM) | H1975 (EGFR T790M) GI₅₀ (nM) |

| This compound | 15.8 | 8.5 | 120.7 |

| Gefitinib | 89.2 | 35.4 | >5000 |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of "this compound", it is crucial to visualize the signaling pathways it modulates and the workflows of the experiments used to evaluate it.

EGFR Signaling Pathway Inhibition

EGFR activation triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation and survival. "this compound" is designed to block these pathways by inhibiting the initial EGFR autophosphorylation.

Caption: Inhibition of the EGFR signaling cascade by this compound.

Experimental Workflow for In Vitro Kinase Assay

The inhibitory potency of "this compound" against the EGFR kinase is determined using an in vitro kinase assay. The workflow for this experiment is outlined below.

Caption: Workflow for determining the in vitro kinase inhibitory activity.

Conclusion

While the specific chemical entity "this compound" is not publicly documented, this guide provides a comprehensive framework for understanding a novel EGFR inhibitor of this class. The presented hypothetical data and experimental protocols are representative of the rigorous evaluation process required for the development of targeted cancer therapeutics. The detailed methodologies and visual representations of signaling pathways and workflows serve as a valuable resource for researchers and professionals in the field of drug discovery. Further disclosure of the "this compound" structure and associated data will be necessary for a complete and specific technical profile.

In-Depth Technical Guide: Discovery and Development of Egfr-IN-88

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and development of Egfr-IN-88, a novel quinoxaline derivative identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound, also designated as compound 4i in its seminal study, has demonstrated significant potential as an anticancer agent, particularly for non-small cell lung cancer. This guide details the synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key quantitative data and experimental methodologies to support further research and development efforts in the field of oncology.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[2] Consequently, the development of small molecule inhibitors targeting the tyrosine kinase domain of EGFR has been a cornerstone of targeted cancer therapy.

This compound emerges from a focused drug discovery program aimed at identifying novel quinoxaline-based pharmacophores with potent and selective EGFR inhibitory activity. This guide serves to consolidate the currently available scientific information on this compound, providing a detailed resource for researchers in oncology and medicinal chemistry.

Physicochemical Properties and Synthesis

This compound is a novel quinoxaline derivative. The synthesis of this compound and its analogs is achieved through a multi-step process, which is initiated by a condensation reaction.

Experimental Protocols: Synthesis of this compound (Compound 4i)

The synthesis of the quinoxaline scaffold, the core of this compound, is initiated through a condensation reaction between hexane-3,4-dione and methyl 3,4-diaminobenzoate. This foundational step is followed by a series of reactions to introduce the other functional moieties of the final compound. The structural integrity and purity of the synthesized compounds, including this compound, are confirmed using a suite of spectroscopic techniques, including 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanism of Action and Biological Activity

This compound functions as a direct inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, it prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.

EGFR Kinase Inhibition

The primary mechanism of action of this compound is its potent inhibition of EGFR kinase activity.

| Compound | Target | IC50 (nM) |

| This compound (4i) | EGFR | 87 |

Table 1: EGFR Kinase Inhibitory Activity of this compound.

The inhibitory activity of this compound against the EGFR tyrosine kinase is determined using a biochemical assay. A common method involves the use of a recombinant human EGFR kinase domain. The assay measures the phosphorylation of a synthetic substrate in the presence of ATP. The general steps are as follows:

-

Reagent Preparation : Prepare solutions of recombinant human EGFR kinase, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test compound (this compound) at various concentrations in a kinase assay buffer (typically containing Tris-HCl, MgCl2, MnCl2, DTT, and BSA).

-

Reaction Initiation : In a 96-well or 384-well plate, combine the EGFR enzyme, the peptide substrate, and the test inhibitor at varying concentrations. The reaction is initiated by the addition of ATP.

-

Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Detection : The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:

-

Luminescent-based assays (e.g., ADP-Glo™ Kinase Assay) : Measures the amount of ADP produced, which is directly proportional to kinase activity.

-

Fluorescence or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays : Utilize labeled antibodies that specifically recognize the phosphorylated substrate.

-

-

Data Analysis : The results are expressed as the percentage of kinase activity relative to a control (without inhibitor). The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then calculated by fitting the data to a dose-response curve.

Cellular Activity

This compound has demonstrated significant cytotoxic effects against cancer cell lines that are dependent on EGFR signaling for their growth and survival.

| Compound | Cell Line | IC50 (µM) |

| This compound (4i) | A549 (NSCLC) | 3.902 ± 0.098 |

| Doxorubicin (Reference) | A549 (NSCLC) | - |

Table 2: Cytotoxic Activity of this compound against the A549 Human Non-Small Cell Lung Cancer Cell Line.

The cytotoxic effect of this compound on the A549 human non-small cell lung cancer cell line is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding : A549 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment : The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

-

Incubation : The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : A solution of MTT is added to each well, and the plates are incubated for an additional few hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization : The culture medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

-

Data Analysis : The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Induction of Apoptosis

This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells.

The induction of apoptosis by this compound in A549 cells can be quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment : A549 cells are treated with this compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours). Untreated cells serve as a negative control.

-

Cell Harvesting : Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer.

-

Staining : Annexin V-FITC and PI are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

-

Incubation : The cells are incubated in the dark at room temperature for a short period (e.g., 15 minutes).

-

Flow Cytometry Analysis : The stained cells are analyzed using a flow cytometer. The fluorescence signals from FITC and PI are detected, allowing for the differentiation of cell populations:

-

Viable cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

-

Data Analysis : The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by this compound.

Molecular Modeling and Structure-Activity Relationship (SAR)

Molecular docking studies have been instrumental in the rational design of this compound. These computational models predict the binding orientation and affinity of the inhibitor within the ATP-binding pocket of the EGFR kinase domain, providing insights into the key molecular interactions that govern its inhibitory potency. The docking studies for this compound have indicated a favorable binding pose within the EGFR active site, which correlates with its observed potent inhibitory activity.

Signaling Pathways and Visualizations

The inhibition of EGFR by this compound disrupts key downstream signaling cascades that are crucial for tumor growth and survival. The two primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the discovery and evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising new chemical entity in the landscape of EGFR inhibitors. Its potent enzymatic and cellular activities, coupled with its ability to induce apoptosis in non-small cell lung cancer cells, underscore its potential for further preclinical and clinical development. Future studies should focus on elucidating its in vivo efficacy and safety profile in relevant animal models of NSCLC. Furthermore, investigating its activity against various EGFR mutations, including those that confer resistance to existing therapies, will be crucial in defining its potential clinical utility. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for these future research endeavors.

References

- 1. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Egfr-IN-88: A Technical Guide to its Binding Affinity and Cellular Effects on EGFR

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of Egfr-IN-88 to the Epidermal Growth Factor Receptor (EGFR), its cytotoxic effects, and the associated experimental methodologies. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Core Data Presentation: Binding Affinity and Cytotoxicity

This compound, also identified as compound 4i, has been characterized as a potent inhibitor of EGFR.[1] Its inhibitory and cytotoxic activities have been quantified, providing crucial data for its evaluation as a potential therapeutic agent.

| Parameter | Value | Target/Cell Line | Description |

| IC50 | 87 nM | EGFR | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the EGFR kinase activity in a cell-free assay.[1] |

| IC50 | 3.902 µM | A549 | The half maximal inhibitory concentration, representing the concentration of this compound that is required for 50% inhibition of A549 human lung adenocarcinoma cell viability.[1] |

Experimental Protocols

The following sections detail the likely experimental methodologies employed to determine the binding affinity and cytotoxic effects of this compound. These protocols are based on established and widely used assays in the field of kinase inhibitor profiling and cancer cell biology.

EGFR Kinase Assay (IC50 Determination)

The in vitro inhibitory activity of this compound against EGFR was likely determined using a biochemical kinase assay. A common method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Principle: The assay quantifies kinase activity by measuring the amount of ADP produced. In the presence of an inhibitor, the kinase activity is reduced, leading to a decrease in ADP formation. The amount of ADP is detected through a series of enzymatic reactions that convert ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is proportional to the ADP concentration.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer suitable for EGFR kinase activity (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[2]

-

Dilute the EGFR enzyme, the substrate (e.g., a synthetic peptide), and ATP to their final desired concentrations in the reaction buffer.

-

Prepare a serial dilution of this compound in the reaction buffer. A 5% DMSO concentration is often used as a vehicle control.[2]

-

-

Kinase Reaction:

-

ADP Detection:

-

Data Analysis:

-

Measure the luminescence using a plate reader.[2]

-

The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound on the A549 human lung adenocarcinoma cell line was likely assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Culture and Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24 or 48 hours).[3]

-

-

MTT Incubation and Formazan Solubilization:

-

Add MTT solution (e.g., 10 µl of 10 mg/ml MTT) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]

-

Add a solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[3] Incubate overnight at room temperature in the dark.[3]

-

-

Data Analysis:

-

Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Visualizations

The following diagrams illustrate the experimental workflow for determining EGFR binding affinity and the EGFR signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. promega.com.cn [promega.com.cn]

- 3. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Egfr-IN-88: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Egfr-IN-88, a novel quinoxaline derivative identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and application of this compound.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, also referred to as Compound 4i in the source literature.[1]

| Parameter | Value | Assay Type | Reference |

| EGFR Inhibition IC50 | 87 nM | Enzymatic Assay | [1] |

| A549 Cell Cytotoxicity IC50 | 3.902 µM | Cell-Based Assay (MTT) | [1][2][3][4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are based on standard laboratory practices and the available information on the characterization of this compound.

In Vitro EGFR Kinase Assay (Representative Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase domain

-

This compound (or other test inhibitors)

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

1 µL of diluted this compound or DMSO (vehicle control).

-

2 µL of recombinant EGFR enzyme solution.

-

2 µL of a mixture of the peptide substrate and ATP.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

Signal Detection (using ADP-Glo™):

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

A549 Cell Viability (MTT) Assay (Representative Protocol)

This protocol outlines the determination of the cytotoxic effects of this compound on the A549 human lung carcinoma cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

A549 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well clear cell culture plates

-

Multi-channel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the cells with the compound for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

EGFR Signaling Pathway and Inhibition by this compound

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

Experimental Workflow for MTT Cell Viability Assay

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Disclaimer: The experimental protocols provided are representative examples based on standard laboratory procedures. The full text of the primary research article containing the specific, detailed methodologies for the in vitro characterization of this compound was not publicly accessible at the time of this guide's creation.

References

Unable to Retrieve Information on "Egfr-IN-88"

A comprehensive search for the compound "Egfr-IN-88" has yielded no specific information regarding its cellular uptake, localization, or any related experimental data. The scientific literature and available databases do not contain information on a molecule with this designation.

The search results primarily provided general information about the Epidermal Growth Factor Receptor (EGFR), its signaling pathways, and its role in various physiological and pathological processes, including cancer and kidney disease.[1][2][3][4][5][6] EGFR is a well-studied receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the Ras/ERK and PI3K/Akt pathways, which are crucial for cell growth, proliferation, and survival.[3]

The localization of EGFR itself is a dynamic process. Ligand binding typically induces receptor dimerization and internalization through clathrin-mediated endocytosis.[2] The subcellular location of activated EGFR—whether at the plasma membrane or within endocytic vesicles—can determine the nature and duration of downstream signaling and ultimately influence cellular responses.[2]

While the provided search results discuss the mechanisms of action of various EGFR inhibitors, such as monoclonal antibodies (e.g., Cetuximab) and small-molecule tyrosine kinase inhibitors (e.g., erlotinib, gefitinib), there is no mention of "this compound".[1]

Without any specific data on "this compound," it is not possible to generate the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or specific signaling pathway diagrams. The core requirements of the request are contingent on the availability of information for this particular compound, which could not be found.

It is possible that "this compound" is an internal compound name not yet disclosed in public literature, a code name from a very recent or unpublished study, or a misnomer. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the name and consult internal documentation or proprietary databases that may contain information not available in the public domain.

References

- 1. Anti-EGFR mechanism of action: antitumor effect and underlying cause of adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular Localization of the Activated EGFR Determines Its Effect on Cell Growth in MDA-MB-468 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of the EGF Family of Ligands and Receptors in Renal Development, Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. search.tcsedsystem.edu [search.tcsedsystem.edu]

Pharmacokinetics and pharmacodynamics of Egfr-IN-88

A comprehensive search for the compound "Egfr-IN-88" has yielded no specific publicly available data regarding its pharmacokinetics, pharmacodynamics, chemical structure, or biological activity.

This lack of information suggests that "this compound" may be:

-

An internal, unpublished codename for a compound in the early stages of drug discovery and development. Pharmaceutical companies and research institutions often use internal identifiers for novel molecules before they are disclosed in patents or scientific publications.

-

A misnomer or a typographical error. The intended compound may have a different designation.

-

A very recent discovery that has not yet been described in the public domain.

Without access to foundational information such as its chemical structure, target affinity, and preliminary in vitro and in vivo data, it is not possible to provide an in-depth technical guide on the pharmacokinetics and pharmacodynamics of "this compound" as requested.

To fulfill the user's request, specific information on "this compound" would be required, including but not limited to:

-

Chemical structure and properties: To understand its potential for absorption, distribution, metabolism, and excretion (ADME).

-

Preclinical data: Including results from in vitro assays (e.g., IC50 values against EGFR), cell-based studies, and in vivo animal models.

-

Early-phase clinical trial data: If available, this would provide the most relevant pharmacokinetic and pharmacodynamic information in humans.

Should the user be able to provide an alternative name, a publication reference, or any other identifier for the compound of interest, a renewed search and subsequent analysis could be performed.

Navigating the Crucial Early Stages of Drug Discovery: A Technical Guide to the Stability and Solubility of EGFR Inhibitors

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals delving into the critical physicochemical properties of Epidermal Growth Factor Receptor (EGFR) inhibitors. This whitepaper provides an in-depth analysis of stability and solubility studies, complete with detailed experimental protocols and data presentation, to facilitate the progression of promising anti-cancer agents from the bench to the clinic.

The successful development of small molecule inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment landscape for several cancers, particularly non-small cell lung cancer. However, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. Among these, stability and solubility are paramount, directly influencing a drug's bioavailability, efficacy, and safety profile.

This technical guide offers a foundational understanding of the experimental methodologies and data interpretation essential for characterizing the stability and solubility of novel EGFR inhibitors. While specific data for a proprietary compound designated "Egfr-IN-88" is not publicly available, this paper will utilize representative data and protocols for well-established EGFR inhibitors to illustrate these critical concepts.

The EGFR Signaling Pathway: A Primary Target in Oncology

The EGFR signaling cascade is a complex and tightly regulated pathway that governs key cellular processes such as proliferation, survival, and differentiation.[1][2] Dysregulation of this pathway, often through mutations or overexpression of EGFR, is a hallmark of many cancers.[3][4] Small molecule tyrosine kinase inhibitors (TKIs) are designed to block the ATP binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling.[5][6]

Below is a diagram illustrating the core EGFR signaling pathway.

Stability of EGFR Inhibitors: Ensuring Compound Integrity

The chemical stability of a drug candidate is a critical determinant of its shelf-life, formulation feasibility, and ultimately, its safety and efficacy. Stability studies are designed to evaluate how a compound's quality varies over time under the influence of various environmental factors such as temperature, humidity, and light.

Experimental Protocols for Stability Assessment

Forced Degradation Studies:

Forced degradation, or stress testing, is a crucial first step to identify the likely degradation products and pathways of a drug substance. This information is vital for developing stability-indicating analytical methods.

Workflow for Forced Degradation Studies:

Methodology:

-

Sample Preparation: Prepare a stock solution of the EGFR inhibitor in a suitable solvent (e.g., DMSO).

-

Stress Conditions: Aliquot the stock solution and subject it to various stress conditions:

-

Acidic Hydrolysis: Add 0.1 N HCl and incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for a defined period.

-

Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature.

-

Thermal Degradation: Incubate the solid drug or a solution at elevated temperatures (e.g., 80°C).

-

Photostability: Expose the solid drug or a solution to light according to ICH Q1B guidelines.

-

-

Analysis: At each time point, analyze the samples using a stability-indicating HPLC method with UV and mass spectrometric detection to quantify the parent compound and detect any degradation products.

Long-Term and Accelerated Stability Studies:

Following ICH guidelines, long-term and accelerated stability studies are performed on the drug substance and the formulated drug product to establish a re-test period or shelf life.

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Table 1: Representative ICH Stability Storage Conditions.

Solubility of EGFR Inhibitors: A Key to Oral Bioavailability

For orally administered drugs like many EGFR inhibitors, aqueous solubility is a critical factor influencing absorption and bioavailability.[7] Poor solubility can lead to low and variable drug exposure, hindering clinical development.

Experimental Protocols for Solubility Assessment

Kinetic vs. Thermodynamic Solubility:

It is important to distinguish between kinetic and thermodynamic solubility, as they provide different insights during the drug discovery process.

-

Kinetic Solubility: Measures the concentration at which a compound, added from a concentrated DMSO stock, precipitates in an aqueous buffer. It is a high-throughput screening method.

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution. It is a more time-consuming but accurate measurement.

Workflow for Kinetic Solubility Determination:

Methodology for Kinetic Solubility (Nephelometry or HPLC-based):

-

Sample Preparation: Prepare a high-concentration stock solution of the EGFR inhibitor in DMSO (e.g., 10 mM).

-

Assay: Add a small volume of the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate format.

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

-

Detection:

-

Nephelometry: Measure the amount of light scattered by the precipitate to determine the point of insolubility.

-

HPLC-based: After incubation, filter or centrifuge the samples to remove any precipitate. Quantify the concentration of the soluble compound in the supernatant/filtrate using HPLC-UV or LC-MS/MS.

-

Thermodynamic Solubility (Shake-Flask Method):

The shake-flask method is the gold standard for determining thermodynamic solubility.[8]

Methodology:

-

Sample Preparation: Add an excess amount of the solid EGFR inhibitor to a vial containing the aqueous buffer of interest.

-

Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the solid and liquid phases by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method (e.g., HPLC-UV).

Representative Solubility Data for Known EGFR Inhibitors

The following table provides an example of how solubility data for different EGFR inhibitors could be presented. Note: These are illustrative values and may not represent the exact solubility under all experimental conditions.

| Compound | Kinetic Solubility (pH 7.4) | Thermodynamic Solubility (pH 7.4) |

| Gefitinib | < 1 µM | ~0.5 µM |

| Erlotinib | < 5 µM | ~2 µM |

| Osimertinib | ~10 µM | ~8 µM |

Table 2: Illustrative Aqueous Solubility of Selected EGFR Inhibitors.

Conclusion

A thorough understanding and early assessment of the stability and solubility of EGFR inhibitors are indispensable for successful drug development. The experimental protocols and data interpretation frameworks outlined in this technical guide provide a robust foundation for researchers to characterize their lead compounds effectively. By identifying and addressing potential liabilities in these fundamental physicochemical properties at an early stage, the path to developing novel, safe, and effective cancer therapeutics can be significantly de-risked and accelerated.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. mdpi.com [mdpi.com]

- 6. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development set… [ouci.dntb.gov.ua]

Egfr-IN-88: A Novel Quinoxaline Derivative Targeting Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Egfr-IN-88, also identified as Compound 4i, is a novel quinoxaline derivative that has demonstrated significant potential as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in the proliferation of various cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. The information presented herein is intended to support further research and development of this promising anti-cancer agent.

Core Efficacy and Cytotoxicity

This compound exhibits potent inhibitory activity against EGFR with a half-maximal inhibitory concentration (IC50) of 87 nM. Its efficacy in curbing cancer cell proliferation has been demonstrated through cytotoxicity assays, revealing a significant impact on the A549 human lung carcinoma cell line.

Data Presentation: In Vitro Efficacy of this compound

| Compound | Target | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |

| This compound (Compound 4i) | EGFR | 87 | A549 | 3.902 | [1] |

Mechanism of Action: Induction of Apoptosis

This compound is reported to induce apoptosis, or programmed cell death, in cancer cells.[1] This is a common mechanism for EGFR inhibitors, which, by blocking the downstream signaling pathways, can trigger the intrinsic apoptotic cascade. This process typically involves the activation of pro-apoptotic proteins such as BIM and BAX, leading to the activation of caspases, the executioners of apoptosis. While the specific apoptotic pathway activated by this compound has not been fully elucidated in the available literature, the general pathway for EGFR inhibitor-induced apoptosis is depicted below.

Visualizing the Proposed Apoptotic Pathway

Caption: Proposed mechanism of this compound induced apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and the information available from the primary research.

EGFR Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against the EGFR enzyme.

Methodology:

-

Reagents and Materials: Recombinant human EGFR kinase domain, ATP, polypeptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), this compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Prepare a serial dilution of this compound in kinase buffer. b. In a 96-well plate, add the EGFR enzyme, the polypeptide substrate, and the diluted this compound or DMSO (vehicle control). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified incubator with 5% CO2.

-

Procedure: a. Seed the A549 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. Prepare a serial dilution of this compound in the cell culture medium. c. Replace the medium in the wells with the medium containing different concentrations of this compound or DMSO (vehicle control). d. Incubate the cells for a specified period (e.g., 72 hours). e. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals. f. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol). g. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Visualizing the Experimental Workflow

References

The Role of Epidermal Growth Factor Receptor (EGFR) Inhibition in Non-Cancerous Pathologies: A Technical Guide

Disclaimer: No specific experimental data was found for "Egfr-IN-88" in non-cancerous models. This guide provides a comprehensive overview of the role of the Epidermal Growth Factor Receptor (EGFR) and the effects of other well-studied EGFR inhibitors in non-cancerous cardiovascular and renal disease models.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation. While its role in cancer is well-established, emerging evidence highlights its significance in various non-cancerous pathologies, particularly in cardiovascular and renal diseases. Dysregulation of EGFR signaling has been implicated in the pathogenesis of cardiac hypertrophy, heart failure, renal fibrosis, and diabetic nephropathy. This technical guide provides an in-depth overview of the current understanding of EGFR signaling in these non-cancerous models and the therapeutic potential of EGFR inhibition.

EGFR Signaling in Non-Cancerous Disease

In non-cancerous contexts, EGFR can be activated by its endogenous ligands, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α). This activation triggers a cascade of downstream signaling pathways, primarily the Ras/Raf/MEK/ERK and the PI3K/Akt pathways, which are central to cellular growth and survival. However, persistent or excessive EGFR activation can contribute to pathological remodeling of tissues.

In Cardiovascular Disease

In the cardiovascular system, EGFR signaling is implicated in the development of cardiac hypertrophy, a condition characterized by the thickening of the heart muscle. This can be a compensatory response to pressure overload but often progresses to heart failure. Studies have shown that stimuli like angiotensin II can transactivate EGFR, leading to the activation of pro-hypertrophic signaling cascades.[1][2]

In Renal Disease

In the kidneys, aberrant EGFR activation is a key driver of renal fibrosis, the final common pathway for most chronic kidney diseases (CKD).[3][4] EGFR signaling contributes to the activation of fibroblasts, excessive deposition of extracellular matrix, and the progression of kidney damage.[3][4] This process often involves crosstalk with the Transforming Growth Factor-beta (TGF-β) signaling pathway, a potent pro-fibrotic cytokine.[5][6]

Quantitative Data on EGFR Inhibitor Effects in Non-Cancerous Models

The following tables summarize quantitative data from preclinical studies investigating the effects of various EGFR inhibitors in animal models of cardiovascular and renal disease.

Table 1: Effects of EGFR Inhibitors in Renal Disease Models

| Inhibitor | Animal Model | Dosage | Key Findings | Reference |

| Erlotinib | 5/6 nephrectomized rats | 20 mg/kg/day (oral gavage) for 8 weeks | - Reduced serum creatinine - Decreased proteinuria - Attenuated glomerulosclerosis and tubulointerstitial damage | [3][7] |

| Erlotinib | Doxorubicin-treated nephrotic rats | Daily oral administration | - Preserved renal function - Prevented salt retention | [8] |

| Erlotinib | eNOS-/- db/db mice (Type 2 diabetic nephropathy) | Beginning at 8 weeks of age | - Decreased albuminuria - Reduced glomerulosclerosis and podocyte loss - Lowered renal oxidative stress and inflammation | [9] |

| Erlotinib | Adenine-induced nephrotoxicity in mice | 80 mg/kg/day (oral) for 4 weeks | - Decreased serum creatinine, uric acid, and urine albumin | [10] |

| AG1478 | Streptozotocin-induced diabetic mice | 20 mg/kg for 8 weeks | - Improved serum albumin - Decreased kidney/body weight ratio - Ameliorated histological abnormalities and fibrosis | [11] |

Table 2: Effects of EGFR Inhibitors in Cardiovascular Disease Models

| Inhibitor | Animal Model | Dosage | Key Findings | Reference |

| Gefitinib | Isoproterenol-induced cardiac hypertrophy in mice | 25 mg/kg/day for 2 weeks | - Preserved cardiac contractility (% fractional shortening and % ejection fraction) - Blocked isoproterenol-induced apoptosis - Prevented hypertrophy at the 2-week timepoint | [12] |

| Gefitinib | Gefitinib-treated rats | Not specified | - Increased heart weight to body weight ratio - Induced apoptosis in cardiomyocytes | [13] |

| EGFR Antisense | Angiotensin II-infused hypertensive rats | 2 mg/kg continuous IV infusion for 14 days | - Decreased blood pressure (from 184±6 mmHg to 169±8 mmHg) - Normalized left ventricular/body weight ratio (from 2.75±0.08 to 2.32±0.06) | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of investigating EGFR inhibition in non-cancerous models.

Induction of Renal Fibrosis in Rats (5/6 Nephrectomy Model)[3][7]

-

Animals: Male Sprague-Dawley rats are used.

-

Procedure:

-

Under anesthesia, a midline abdominal incision is made.

-

Two of the three branches of the left renal artery are ligated, followed by the removal of the upper and lower thirds of the kidney.

-

One week later, a right total nephrectomy is performed.

-

-

Post-operative Care: Animals are monitored for recovery and provided with standard chow and water ad libitum.

-

Treatment: Erlotinib (or vehicle) is administered daily by oral gavage, typically starting 2 weeks after the final surgery and continuing for a specified period (e.g., 8 weeks).

-

Assessment of Renal Injury:

-

Proteinuria: Measured periodically from 24-hour urine collections.

-

Serum Creatinine: Blood samples are collected to assess renal function.

-

Histology: At the end of the study, kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Periodic acid-Schiff (PAS) and Masson's trichrome to evaluate glomerulosclerosis and tubulointerstitial fibrosis.

-

Immunohistochemistry: Staining for markers of fibrosis such as collagen I and α-smooth muscle actin (α-SMA).

-

Induction of Cardiac Hypertrophy in Rats (Angiotensin II Infusion Model)[14][15]

-

Animals: Male Sprague-Dawley rats are used.

-

Procedure:

-

Osmotic minipumps are implanted subcutaneously in the back of the rats under anesthesia.

-

Pumps are filled with angiotensin II to deliver a continuous infusion (e.g., 150-200 ng/kg/min) for a specified duration (e.g., 14 days).

-

-

Treatment: EGFR inhibitors (e.g., EGFR antisense) or vehicle are administered, often via a separate continuous intravenous infusion.

-

Assessment of Cardiac Hypertrophy:

-

Blood Pressure: Monitored throughout the study.

-

Echocardiography: Performed to assess cardiac dimensions and function (e.g., left ventricular wall thickness, fractional shortening).

-

Gravimetric Analysis: At sacrifice, the heart is excised, and the left ventricular weight to body weight ratio is calculated.

-

Histology: Heart tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to visualize cardiomyocyte size and fibrosis.

-

Molecular Analysis: Western blotting is used to measure the phosphorylation of key signaling proteins like ERK in heart tissue lysates.

-

Assessment of Renal Fibrosis in Mice[4][16]

-

Tissue Preparation:

-

Mice are anesthetized, and kidneys are perfused with PBS.

-

Kidneys are resected, fixed in 10% formalin, and embedded in paraffin.

-

-

Staining:

-

Picrosirius Red Stain: To visualize collagen I and III.

-

Masson's Trichrome Stain: To detect collagen deposition.

-

Immunohistochemistry: For specific collagen types (e.g., Collagen IV).

-

-

Quantification:

-

Stained sections are imaged using a microscope.

-

Image analysis software is used to quantify the positive stained area (e.g., red for Picrosirius Red, blue for Masson's Trichrome) in the renal cortex.

-

The fibrosis index is calculated as the percentage of the positive area relative to the total cortical area.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in EGFR-mediated non-cancerous pathologies.

EGFR Signaling in Angiotensin II-Induced Cardiac Hypertrophy

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. TRIF/EGFR signalling mediates angiotensin-II-induced cardiac remodelling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Erlotinib attenuates the progression of chronic kidney disease in rats with remnant kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterizing Fibrosis in Mouse Kidney using Label Free Fluorescence Lifetime and Second Harmonic Generation Imaging Microscopy in Unilateral Ureteral Obstruction Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting TGF-β Signaling in Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TGF-β/Smad signaling in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Erlotinib preserves renal function and prevents salt retention in doxorubicin treated nephrotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Epidermal Growth Factor Receptor Activation Is Associated With Improved Diabetic Nephropathy and Insulin Resistance in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Erlotinib can halt adenine induced nephrotoxicity in mice through modulating ERK1/2, STAT3, p53 and apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Temporal and gefitinib-sensitive regulation of cardiac cytokine expression via chronic β-adrenergic receptor stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Angiotensin II type 1 receptor blockade attenuates gefitinib-induced cardiac hypertrophy via adjusting angiotensin II-mediated oxidative stress and JNK/P38 MAPK pathway in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Angiotensin II-induced cardiac hypertrophy and hypertension are attenuated by epidermal growth factor receptor antisense - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to EGFR-IN-88 as a Potential Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Egfr-IN-88" does not correspond to a publicly documented therapeutic agent at the time of this writing. This guide is a synthesized document based on general principles of EGFR inhibitor development and publicly available information on EGFR signaling and experimental methodologies. The specific data and protocols for "this compound" are hypothetical and for illustrative purposes.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3][4] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver of various human cancers, making it a prime target for therapeutic intervention.[2][5] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have emerged as a cornerstone of treatment for several EGFR-driven malignancies.

This technical guide provides a comprehensive overview of a hypothetical EGFR inhibitor, designated this compound, as a potential therapeutic agent. We will delve into its mechanism of action, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Mechanism of Action of this compound

This compound is a potent and selective, ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the kinase domain, it prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades.

Key Signaling Pathways Modulated by this compound

The activation of EGFR triggers a cascade of intracellular signaling events. The primary pathways affected by the inhibition of EGFR with this compound include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and survival.[6] Inhibition of EGFR phosphorylation by this compound prevents the recruitment of adaptor proteins like Grb2 and Shc, which are necessary for the activation of Ras and the subsequent MAPK cascade.[3]

-

PI3K-AKT-mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.[6] EGFR activation leads to the activation of PI3K, which in turn activates Akt. By blocking EGFR, this compound inhibits this pro-survival pathway.

-

JAK/STAT Pathway: This pathway is involved in cytokine signaling and cell proliferation. EGFR can activate STAT proteins, and its inhibition by this compound can attenuate this signaling axis.

Signaling Pathway Diagram

Caption: EGFR signaling pathways inhibited by this compound.

Quantitative Data Summary

The following tables summarize the hypothetical in vitro and cellular activities of this compound.

Table 1: In Vitro Kinase Inhibition

| Kinase | IC₅₀ (nM) |

| EGFR (wild-type) | 1.5 |

| EGFR (L858R) | 0.8 |

| EGFR (T790M) | 50.2 |

| HER2 | 120.5 |

| HER4 | 250.1 |

Table 2: Cellular Activity

| Cell Line | EGFR Status | Proliferation IC₅₀ (nM) | Apoptosis Induction (% at 100 nM) |

| A431 | Wild-type (overexpressed) | 10.8 | 45% |

| HCC827 | Exon 19 deletion | 5.2 | 65% |

| H1975 | L858R/T790M | 250.6 | 15% |

| MCF-7 | EGFR-negative | >10,000 | <5% |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various EGFR kinase domains.

Materials:

-

Recombinant human EGFR kinase domains (wild-type, L858R, T790M)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound (serial dilutions)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add 5 µL of the kinase, substrate, and ATP mixture to each well of a 384-well plate.

-

Add 5 µL of the diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for 1 hour.

-

Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A431, HCC827, H1975, MCF-7)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Western Blotting for Phospho-EGFR

Objective: To confirm the inhibition of EGFR phosphorylation in cells treated with this compound.

Materials:

-

Cancer cell line (e.g., A431)

-

Serum-free medium

-

EGF (Epidermal Growth Factor)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed A431 cells and grow to 80-90% confluency.

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with this compound at various concentrations for 2 hours.

-

Stimulate the cells with 100 ng/mL EGF for 15 minutes.

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound represents a promising, hypothetical therapeutic agent targeting the EGFR signaling pathway. The data presented in this guide illustrate its potent and selective inhibitory activity against EGFR, leading to the suppression of cancer cell proliferation and the induction of apoptosis. The detailed experimental protocols provide a framework for the comprehensive preclinical evaluation of this and similar compounds. Further in vivo studies are warranted to establish the therapeutic potential of this compound in relevant cancer models.

References

- 1. Kinase-Inactivated EGFR Is Required for the Survival of Wild-Type EGFR-Expressing Cancer Cells Treated with Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Early-Stage Research on EGFR Inhibitors: A Technical Guide

Disclaimer: As of November 2025, there is no publicly available scientific literature or data specifically identifying a molecule designated as "Egfr-IN-88". The following technical guide is a generalized template based on early-stage research of typical Epidermal Growth Factor Receptor (EGFR) inhibitors. The data and protocols presented are representative examples and should not be attributed to any specific compound.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[2] This document outlines the typical preclinical evaluation of a novel, hypothetical EGFR inhibitor, focusing on its mechanism of action, in vitro and in vivo activity, and pharmacokinetic properties.

Mechanism of Action

EGFR inhibitors can be broadly categorized into two main classes: monoclonal antibodies that target the extracellular ligand-binding domain and small-molecule tyrosine kinase inhibitors (TKIs) that block the intracellular kinase domain.[2] The focus of this guide is on a hypothetical small-molecule TKI. Upon binding of a ligand, such as EGF, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell growth and survival.[1][3] Our hypothetical inhibitor is designed to compete with ATP for binding to the kinase domain of EGFR, thereby preventing autophosphorylation and blocking downstream signaling.

Caption: Simplified EGFR Signaling Pathway.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase Target | IC₅₀ (nM) | Assay Type |

| EGFR (Wild-Type) | 1.2 | Biochemical |

| EGFR (L858R) | 0.8 | Biochemical |

| EGFR (T790M) | 50.3 | Biochemical |

| HER2 | 25.6 | Biochemical |

| VEGFR2 | >1000 | Biochemical |

Table 2: Cellular Activity

| Cell Line | EGFR Status | IC₅₀ (nM) | Assay Type |

| A431 | Wild-Type (Overexpressed) | 15.7 | Cell Viability |

| HCC827 | Exon 19 Deletion | 9.2 | Cell Viability |

| NCI-H1975 | L858R/T790M | 120.4 | Cell Viability |

| MCF-7 | EGFR-low | >5000 | Cell Viability |

Table 3: In Vivo Pharmacokinetic Parameters (Mouse Model)

| Parameter | Value | Unit |

| Bioavailability (Oral) | 35 | % |

| Cₘₐₓ (10 mg/kg, oral) | 1.2 | µM |

| Tₘₐₓ (10 mg/kg, oral) | 2 | hours |

| Half-life (t₁₂) | 6.5 | hours |

| Clearance | 0.8 | L/h/kg |

Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against purified EGFR kinase.

Materials:

-

Recombinant human EGFR (cytoplasmic domain)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound dilutions

-

ADP-Glo™ Kinase Assay (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 5 µL of kinase buffer containing the EGFR enzyme to each well of a 384-well plate.

-

Add 1 µL of the test compound dilution to the appropriate wells.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Proliferation Assay

Objective: To determine the effect of the test compound on the proliferation of cancer cell lines with varying EGFR status.

Materials:

-

Cancer cell lines (e.g., A431, HCC827, NCI-H1975)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound dilutions

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear-bottom plates

Procedure:

-